molecular formula C19H19NO3 B2814529 2-(4-formylphenoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide CAS No. 735306-92-0

2-(4-formylphenoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide

Cat. No.: B2814529
CAS No.: 735306-92-0
M. Wt: 309.365
InChI Key: MPMLYUZFIZTTIU-UHFFFAOYSA-N
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Description

2-(4-Formylphenoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide is a synthetic organic compound designed for research and development applications. It features a tetralin (1,2,3,4-tetrahydronaphthalene) group linked via an acetamide bridge to a formylphenoxy moiety. The tetralin group is a privileged structure in medicinal chemistry, known for its ability to interact with various biological targets, while the aldehyde (formyl) group provides a versatile handle for synthetic chemistry, enabling further derivatization through reactions such as condensations and nucleophilic additions. Compounds with naphthalene acetamide scaffolds are of significant interest in material science, particularly in the development of supramolecular structures like hydrogels, which have applications in drug delivery and tissue engineering . The specific stereochemistry of the tetralin amine component may also be critical for chiral recognition and binding affinity in the development of pharmacologically active molecules. This product is intended for research purposes only.

Properties

IUPAC Name

2-(4-formylphenoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c21-12-14-8-10-16(11-9-14)23-13-19(22)20-18-7-3-5-15-4-1-2-6-17(15)18/h1-2,4,6,8-12,18H,3,5,7,13H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPMLYUZFIZTTIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NC(=O)COC3=CC=C(C=C3)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-formylphenoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of 4-formylphenol: This can be achieved through the oxidation of 4-hydroxybenzaldehyde using an oxidizing agent such as potassium permanganate.

    Etherification: The 4-formylphenol is then reacted with 2-bromoacetophenone under basic conditions to form 2-(4-formylphenoxy)acetophenone.

    Amidation: The final step involves the reaction of 2-(4-formylphenoxy)acetophenone with 1,2,3,4-tetrahydronaphthalen-1-amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-(4-formylphenoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where the formyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

    Oxidation: 2-(4-carboxyphenoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide.

    Reduction: 2-(4-hydroxymethylphenoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-(4-formylphenoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The formyl group can form covalent bonds with nucleophilic sites in proteins or other biomolecules, potentially altering their function and activity.

Comparison with Similar Compounds

Phenoxy Group Modifications

The 4-formylphenoxy group distinguishes the target compound from analogues with alternative substituents:

Compound Name Substituent on Phenoxy Molecular Weight (g/mol) Key Properties/Applications Reference
2-(4-Formylphenoxy)-N-(tetralin-1-yl)acetamide 4-formyl 309.36 Reactive aldehyde for conjugation Target
2-(2,6-Dimethylphenoxy)-N-(diphenylhexan-2-yl)acetamide 2,6-dimethyl Not reported Pharmacopeial interest (e.g., antiviral)
N-(tetralin-1-yl)-2-hydroxyacetamide Hydroxy 205.26 Simplified structure, lower molecular weight
2-(3,4-Dichlorophenyl)acetamide derivatives 3,4-dichloro ~350–400 Antibiotic mimic, crystal packing studies

Key Observations :

  • The formyl group enhances electrophilicity, enabling Schiff base formation or crosslinking, unlike methyl or chloro substituents .
  • Hydroxy groups (e.g., in ) improve hydrogen-bonding capacity but reduce stability under oxidative conditions compared to formyl .

Amine Moiety Variations

The tetralin-1-yl group contrasts with other cyclic and acyclic amines:

Compound Name Amine Moiety Molecular Weight (g/mol) Notable Features Reference
Target compound Tetralin-1-yl 309.36 Planar amide group, rigid bicyclic scaffold Target
N-(tetralin-4-yl)acetamide (7) Tetralin-4-yl Not reported Synthesized via microwave-assisted kinetic resolution (89% ee)
N-(inden-1-yl)acetamide derivatives Indenyl ~426.52 Extended heterocyclic systems (pyrimidoazepin)
N-(diphenylhexan-2-yl)acetamide Diphenylhexan-2-yl Not reported Complex stereochemistry, pharmacopeial focus

Key Observations :

  • Tetralin-1-yl vs. Tetralin-4-yl : Positional isomerism affects molecular conformation and intermolecular interactions. For example, N-(tetralin-4-yl)acetamide exhibits enantiomeric excess (89% ee) under microwave synthesis , suggesting stereochemical sensitivity.

Crystallography and Conformation

  • 3,4-Dichlorophenylacetamide () exhibits three conformers in the asymmetric unit, with dihedral angles between aromatic rings ranging from 44.5° to 77.5° . The formyl group in the target compound may introduce similar conformational flexibility or steric hindrance.
  • Hydrogen bonding : Amide groups in form R₂²(10) dimers via N–H⋯O interactions, a feature likely shared by the target compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(4-formylphenoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions. Key steps include:

Intermediate Preparation : Formation of the tetrahydronaphthalen-1-amine core via catalytic hydrogenation of naphthalene derivatives (e.g., using Pd/C under H₂) .

Acylation : Reaction of the amine intermediate with 4-formylphenoxyacetyl chloride in anhydrous dichloromethane, catalyzed by triethylamine at 0–5°C .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (toluene or ethanol) to achieve >95% purity .

  • Critical Parameters : Solvent choice (polar aprotic solvents enhance acylation efficiency), temperature control (prevents side reactions), and stoichiometric ratios (1:1.2 amine:acyl chloride) .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirms regiochemistry of the tetrahydronaphthalene ring and verifies acetamide bond formation (e.g., δ 8.2 ppm for formyl proton, δ 4.3 ppm for CH₂ in acetamide) .
  • HPLC : Assesses purity (>98% by reverse-phase C18 column, acetonitrile/water mobile phase) .
  • Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ at m/z 364.1684 for C₂₁H₂₂NO₃) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis while minimizing side products?

  • Methodological Answer :

  • Computational Design : Use quantum chemical calculations (e.g., DFT) to model reaction pathways and identify energy barriers, reducing trial-and-error experimentation .
  • Flow Chemistry : Continuous-flow systems improve heat/mass transfer, enabling safer handling of exothermic acylation steps .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate intermediate formation; yields improved from 65% to 82% in pilot studies .
    • Data Contradiction Analysis : Discrepancies in reported yields (60–85%) may arise from solvent purity (anhydrous vs. technical grade) or moisture sensitivity of intermediates .

Q. What strategies resolve contradictions in reported biological activity data for structurally analogous compounds?

  • Methodological Answer :

  • Comparative SAR Studies : Evaluate substituent effects (e.g., 4-formylphenoxy vs. 4-chlorophenoxy) on target binding (Table 1).

  • Structural Dynamics : Molecular docking (AutoDock Vina) and MD simulations to assess conformational flexibility of the acetamide linker .

    Table 1 : Biological Activity of Analogous Compounds

    Substituent (R)Target ProteinIC₅₀ (μM)Source
    4-Formylphenoxy (This compound)COX-21.2 ± 0.3
    4-ChlorophenoxyCOX-23.8 ± 0.9
    4-Methoxyphenoxy5-LOX0.9 ± 0.2
    • Key Insight : The 4-formyl group enhances COX-2 selectivity due to hydrogen bonding with Arg120, whereas methoxy derivatives favor 5-LOX inhibition .

Q. How can researchers validate the compound’s metabolic stability in preclinical models?

  • Methodological Answer :

  • In Vitro Assays : Microsomal stability tests (rat/human liver microsomes, NADPH cofactor) to calculate t₁/₂ and intrinsic clearance .
  • LC-MS/MS Metabolite ID : Identify oxidation products (e.g., formyl → carboxylic acid conversion) using fragmentation patterns .
  • Contradiction Mitigation : Discrepancies between rodent and human data often stem from cytochrome P450 isoform differences; use species-specific microsomes for cross-validation .

Data-Driven Challenges

Q. What computational tools predict the compound’s pharmacokinetic and toxicity profiles?

  • Methodological Answer :

  • ADMET Prediction : SwissADME or ADMETLab 2.0 to estimate logP (2.8), BBB permeability (low), and hERG inhibition risk .
  • Toxicity Alerts : Rule-of-five violations (MW < 500, H-bond donors < 5) and PAINS filters to exclude pan-assay interference .
    • Limitations : False positives in toxicity predictions may occur due to unaccounted metabolite reactivity; experimental validation (Ames test) is critical .

Experimental Design Considerations

Q. How should researchers design dose-response studies to assess dual COX-2/5-LOX inhibition?

  • Methodological Answer :

  • Enzyme Assays : Use fluorometric kits for COX-2 (PGH₂ conversion) and 5-LOX (LTB₄ ELISA) with celecoxib and zileuton as controls .
  • Synergy Analysis : CompuSyn software to calculate combination indices (CI < 1 indicates synergy) .
    • Pitfalls : Non-linear kinetics at high concentrations may distort IC₅₀ values; use 8–10 dose points spanning 0.1–100 μM .

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